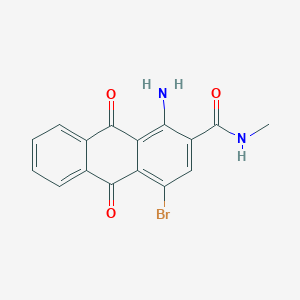

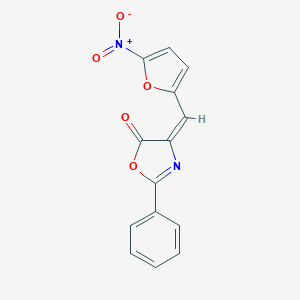

![molecular formula C17H16N2OS B404725 (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1537173-79-7](/img/structure/B404725.png)

(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such compounds often involves various strategies to generate functionalized thiophene derivatives . For instance, the reduction of fully protected 4,6-O-(4-methoxybenzylidene) hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in NN′-dimethylformamide, or trimethylsilyl chloride in acetonitrile, gives the 6- and 4-O-(4-methoxybenzyl) ethers, respectively, in good yield and good regioselectivity .Molecular Structure Analysis

The molecular structure of such compounds can be characterized by various spectroscopic methods, including FT-IR, 1H & 13C NMR, and ESI-MS . The configuration of the hydrazonoic group can be confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The reactivity of the substituents attached to the thiophene nucleus towards different nucleophiles can yield versatile thiophene products . The reaction conditions and the nature of the substituents can greatly influence the outcome of the reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. For instance, the dipole moment, atomic charges, and mapped MEP surfaces can provide insights into the properties of the compound .科学研究应用

Electro-Optical Materials

The compound has been utilized in the synthesis of novel chromophores with benzo[b]thiophene moieties acting as donor groups. These chromophores exhibit good transparency and enhanced electro-optical activity . When doped into amorphous polycarbonate films, they achieve high electro-optical coefficients, making them suitable for applications in nonlinear optics (NLO) and electro-optic modulators .

Antiproliferative Agents

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against cancer cell lines such as MCF7 and HePG2. Some candidates have shown high potency, indicating potential applications as anticancer agents . Molecular docking studies have also suggested good binding affinity towards tubulin proteins, which is significant in the development of new chemotherapeutic drugs .

Organic Electronics

The compound’s structural features, particularly the benzo[b]thiophene core, are valuable in the design of organic electronic materials . Its incorporation into molecular architectures can help in narrowing the band gap of acceptors, which is crucial for the development of organic photovoltaics and thin-film transistors .

Schiff Base Synthesis

Schiff bases derived from this compound have been synthesized and characterized, showing potential as ligands in coordination chemistry. These Schiff bases can be used to form complexes with various metals, which have applications in catalysis , sensors , and optoelectronic devices .

Antimicrobial Activity

The compound has been used to synthesize derivatives that exhibit antimicrobial activity against a range of microbes. This suggests its potential use in developing new antimicrobial drugs, especially in the face of rising antibiotic resistance .

Drug Design and Pharmacokinetics

The benzothiophene skeleton of the compound is structurally similar to active substrates in drug design. It has been used in the synthesis of molecules with desirable drug-likeness and bioavailability properties , which is crucial in the early stages of drug discovery and pharmacokinetic modeling .

未来方向

属性

IUPAC Name |

2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-20-13-8-6-12(7-9-13)11-19-17-15(10-18)14-4-2-3-5-16(14)21-17/h6-9,11H,2-5H2,1H3/b19-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEXSWMMNGECDD-YBFXNURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

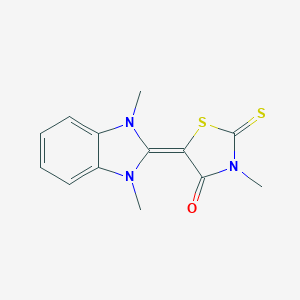

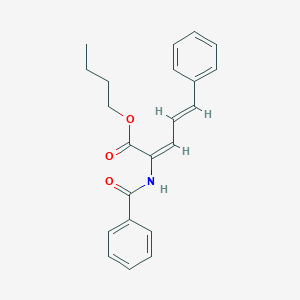

![4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B404643.png)

![N-[4-(acetylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B404648.png)

![N-[4-(Acetylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B404650.png)

![2-(4-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404651.png)

![{2-[(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B404652.png)

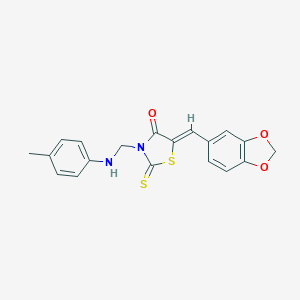

![5-(1,3-Benzodioxol-5-ylmethylene)-3-[(4-methoxyanilino)methyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B404661.png)

![10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl 2-(acetylamino)-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate](/img/structure/B404663.png)

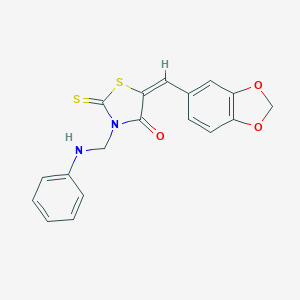

![N-(4-chlorophenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B404664.png)